
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate
Overview
Description
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes a quinazoline core, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically involves the reaction of anthranilic acid derivatives with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile and the functional group being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Anticancer Activity
2.1 Mechanism of Action
Research indicates that methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the ERBB2 and AKT pathways .
2.2 Case Studies
A study demonstrated that certain derivatives of this compound showed IC50 values as low as 22.76 μM against A2780 cells, indicating potent anti-proliferative activity. In contrast, the IC50 values for normal hepatic stellate cells were significantly higher, suggesting selective toxicity towards cancerous cells .
Cell Line | IC50 (μM) | Compound |
---|---|---|
HepG-2 | <50 | CA1-e |
A2780 | 22.76 | CA1-e |
MDA-MB-231 | 70-90 | Various |
Potential in Drug Development
3.1 Pharmacokinetics and Toxicity
The pharmacokinetic profiles of this compound derivatives have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest that many derivatives possess favorable properties for further development as anticancer agents .
3.2 Novel Therapeutics
The compound's structural characteristics make it a candidate for the development of novel therapeutics targeting kinase inhibitors and receptor kinases involved in tumorigenesis. The ability to modify its structure allows researchers to optimize efficacy while minimizing side effects .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for other therapeutic potentials:
- Antioxidant Activity: Some derivatives have shown promising results in antioxidant assays, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .
- Antimicrobial Properties: Preliminary studies suggest that certain modifications might enhance antimicrobial activity, although more research is needed to validate these findings.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Shares the quinazoline core but lacks the specific functional groups present in Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.
2-Oxo-1,2-dihydroquinazoline: Similar structure but without the methyl and carboxylate groups.
Methyl 2-hydroxyquinazoline-6-carboxylate: A closely related compound with a hydroxyl group instead of an oxo group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8N2O3
- CAS Number : 92133523
The compound features a quinazoline ring system that is crucial for its biological activity. The presence of the methyl ester group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes critical for DNA replication and cell division, such as DNA topoisomerases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
Cell Line | IC50 Value (μM) |
---|---|
HepG2 | 22.76 |
A2780 | 24.94 |
MDA-MB-231 | 37.59 |
These values suggest that the compound has a relatively low toxicity to normal cells while effectively targeting cancer cells .
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial activity. The following table summarizes its effectiveness against various pathogens:
Pathogen | MIC Value (mg/mL) |
---|---|
E. coli | 0.0195 |
S. aureus | 5.64 |
C. albicans | 16.69 |
These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies conducted on methyl 2-oxo-1,2-dihydroquinazoline derivatives reveal that modifications in the structure can significantly impact their biological activities. For instance:
- Substituent Variations : The introduction of different substituents at specific positions on the quinazoline ring can enhance or diminish anticancer and antimicrobial activities.
- Functional Groups : The presence of carboxylic acid or ester functionalities has been correlated with improved enzyme inhibition and increased potency against target pathogens .
Case Studies
Several case studies have explored the efficacy of methyl 2-oxo-1,2-dihydroquinazoline derivatives in clinical settings:
- Anticancer Efficacy : A study involving mice models indicated that treatment with methyl 2-oxo-1,2-dihydroquinazoline derivatives resulted in a significant reduction in tumor size compared to control groups .
- Antimicrobial Trials : Clinical trials assessing the antimicrobial efficacy demonstrated that patients treated with formulations containing this compound experienced faster recovery rates from bacterial infections compared to those receiving standard treatments .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, and how can intermediates be characterized spectroscopically?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with carbodiimides or urea analogs. Key intermediates, such as 2-aminopyrimidine-5-carboxylate derivatives, can be characterized via -NMR (to confirm methyl ester integration at δ ~3.9 ppm) and IR spectroscopy (to identify carbonyl stretches at ~1700-1750 cm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated in analogous quinoline derivatives .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : SHELXL is suitable for refining small-molecule crystal structures. Initial data processing requires integration of diffraction patterns (e.g., from Bruker D8 Venture) followed by absorption correction. For methyl-substituted heterocycles, anisotropic displacement parameters for non-H atoms should be refined, with H atoms placed geometrically. Convergence is achieved when , and residual electron density peaks are < 0.3 eÅ. ORTEP-3 can generate thermal ellipsoid plots to visualize disorder in the dihydroquinazoline ring .
Q. What spectroscopic techniques are critical for confirming the tautomeric form of the 1,2-dihydroquinazoline ring?
- Methodological Answer : -NMR is essential for distinguishing keto-enol tautomers. The carbonyl carbon (C2=O) in the keto form resonates at δ ~160-165 ppm, while enolic carbons (C2-OH) appear upfield. X-ray crystallography provides definitive confirmation, as seen in analogous 2-oxo-dihydropyrimidine structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies should focus on modifying the methyl ester (C6) and the 2-oxo-dihydroquinazoline core. For example:
- Replace the methyl ester with ethyl or benzyl groups to assess steric effects.
- Introduce electron-withdrawing substituents (e.g., Cl, NO) at C4/C5 to modulate electronic properties.
Affinity assays (e.g., CB2 receptor binding, as in 2-oxo-dihydropyridine derivatives ) and computational docking (AutoDock Vina) can prioritize analogs for synthesis.
Q. How can conflicting crystallographic and spectroscopic data on polymorphism be resolved?
- Methodological Answer : Conflicting data may arise from solvent-dependent polymorphism. Use differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points, glass transitions) and variable-temperature X-ray diffraction (VT-XRD) to monitor phase changes. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, as shown in methyl 6-methyl-4-nitrophenyl dihydropyrimidine derivatives .
Q. What strategies optimize HPLC separation for trace impurities in this compound?
- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (0.1% TFA in water/acetonitrile). Adjust pH to 2.5 to suppress silanol interactions. For impurities with similar polarity, employ charged aerosol detection (CAD) or hyphenate with mass spectrometry (LC-MS/MS), as validated for quinolinecarboxylates .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to identify electrophilic sites prone to cytochrome P450 oxidation. ADMET predictors (e.g., SwissADME) estimate logP (target ~2.5) and aqueous solubility. Compare with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity and structural consistency?
- Methodological Answer : Conflicting melting points may indicate polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to rule out solvent retention. Single-crystal XRD confirms lattice packing, while dynamic vapor sorption (DVS) assesses hygroscopicity. Cross-reference with IR and Raman spectra for polymorph discrimination .
Q. Why do NMR spectra of synthesized batches show unexpected splitting patterns?
Properties
IUPAC Name |
methyl 2-oxo-1H-quinazoline-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSDYHBZUMPZHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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